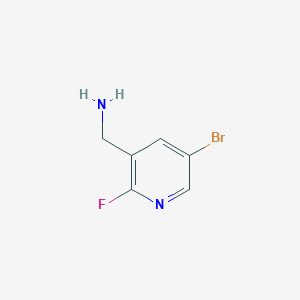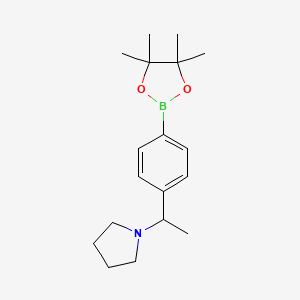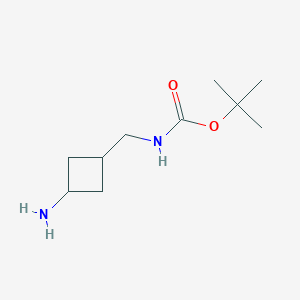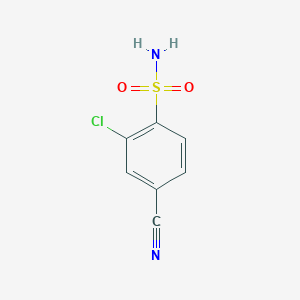
2-Chloro-4-cyanobenzenesulfonamide
概要
説明
2-Chloro-4-cyanobenzenesulfonamide, often referred to as CCS, is a synthetic organic compound. It has the molecular formula C7H5ClN2O2S .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a chloro group, a cyano group, and a sulfonamide group . The average mass is 216.645 Da, and the monoisotopic mass is 215.976028 Da .科学的研究の応用
Amine Synthesis and Protecting Strategy:
- 4-Cyanobenzenesulfonamides of secondary amines, including 2-Chloro-4-cyanobenzenesulfonamide derivatives, have been found to cleanly cleave to the parent amine under specific conditions, making them useful as amine protecting/activating groups in broader amine synthesis contexts. These sulfonamides can be further elaborated by alkylation and arylation, similarly to nitrobenzenesulfonamides, and can withstand conditions that functionalize nitroarenes, such as reductions and vicarious nucleophilic substitution reactions (Schmidt et al., 2017).
Antibacterial Activity:
- Novel derivatives of 4-chloro-2-mercaptobenzenesulfonamides, structurally related to this compound, have been synthesized and screened for their antibacterial activity. Some of these compounds showed promising activity against various anaerobic Gram-positive bacteria strains (Sławiński et al., 2013).
Carbonic Anhydrase Inhibitors:
- Sulfonamides, including this compound derivatives, have been investigated for their inhibitory effects on carbonic anhydrases, enzymes relevant in therapeutic contexts. For instance, certain [1,4]oxazepine-based primary sulfonamides exhibited strong inhibition of human carbonic anhydrases, highlighting their potential in medicinal applications (Sapegin et al., 2018).
Spectroscopic and Theoretical Characterization:
- The copper(II) complex with 4-chloro-2-nitrobenzenosulfonamide (a related compound) has been prepared and characterized, including through thermogravimetric, spectroscopic analyses, and DFT calculations. This study contributes to the understanding of the electronic characteristics and stability of such complexes, which are relevant in material science and catalysis (Camí et al., 2011).
Biaryl Sulfonamides and Oxadiazole Cyclization:
- A series of 4-cyanobenzenesulfonamides, including this compound derivatives, was converted to corresponding O-acetylated amidoximes, leading to the development of a procedure for their transformation into 1,2,4-oxadiazoles. This process is significant in the synthesis of heterocyclic compounds, which are frequently used in pharmaceuticals and agrochemicals (Dosa et al., 2011).
Safety and Hazards
作用機序
Target of Action
2-Chloro-4-cyanobenzenesulfonamide is a type of sulfonamide, a group of drugs that exhibit a range of pharmacological activities . The primary targets of sulfonamides are enzymes such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, and their inhibition can lead to therapeutic effects.
Mode of Action
The mode of action of this compound involves its interaction with these target enzymes. Sulfonamides, including this compound, bind to these enzymes and inhibit their activity . This inhibition can lead to changes in the biochemical processes that these enzymes are involved in, resulting in the therapeutic effects of the drug.
Biochemical Pathways
The biochemical pathways affected by this compound are those involving its target enzymes. For example, the inhibition of dihydropteroate synthetase disrupts the synthesis of folic acid, a crucial component for bacterial growth . This disruption can lead to the death of bacteria, making sulfonamides effective antibacterial agents.
Pharmacokinetics
Sulfonamides, in general, are known to be well absorbed and widely distributed in the body . They are metabolized in the liver and excreted in the urine . These properties impact the bioavailability of the drug, determining the concentration of the drug that reaches the target site to exert its therapeutic effect.
Result of Action
The molecular and cellular effects of this compound’s action are primarily the result of its inhibition of target enzymes. This inhibition disrupts crucial biochemical processes, leading to therapeutic effects. For example, in the case of antibacterial activity, the disruption of folic acid synthesis leads to the death of bacteria .
生化学分析
Biochemical Properties
2-Chloro-4-cyanobenzenesulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect the biochemical pathways in which these enzymes are involved. For instance, it has been observed to interact with flavin-dependent monooxygenases, which are crucial for the metabolism of various substrates . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, thereby inhibiting its activity.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways by inhibiting key enzymes, which can result in altered cellular responses.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to specific enzymes, inhibiting their activity and thereby affecting the biochemical pathways they regulate . This inhibition can lead to changes in the expression of genes involved in these pathways, resulting in altered cellular functions. Additionally, this compound can interact with DNA, potentially affecting gene expression directly .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term exposure to the compound in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, including changes in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as flavin-dependent monooxygenases, which play a role in its degradation and metabolism . The compound can affect metabolic flux and metabolite levels by inhibiting key enzymes in these pathways. This inhibition can lead to the accumulation of certain metabolites and a decrease in the levels of others, thereby altering the overall metabolic balance within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can accumulate in certain compartments, affecting its localization and activity. The distribution of this compound within tissues can also influence its overall effectiveness and potential side effects.
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications This localization can affect its interactions with biomolecules and its overall effectiveness in inhibiting enzymes or altering gene expression
特性
IUPAC Name |
2-chloro-4-cyanobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O2S/c8-6-3-5(4-9)1-2-7(6)13(10,11)12/h1-3H,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZULIMBSBKSZHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Cl)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


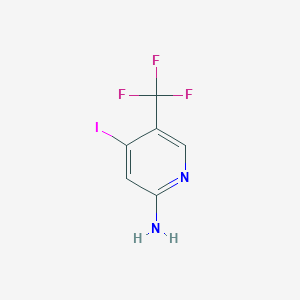


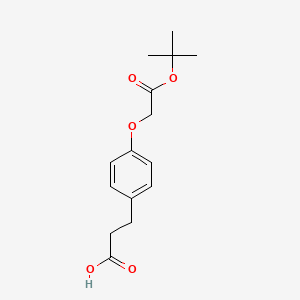
![[6-(4-tert-Butylphenyl)pyridin-3-yl]acetonitrile](/img/structure/B1400894.png)

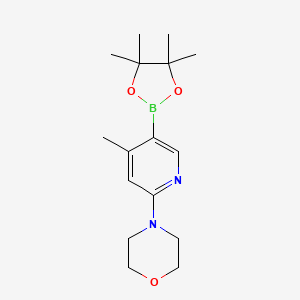
![5-Bromo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B1400898.png)
![3-Iodo-5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1400900.png)
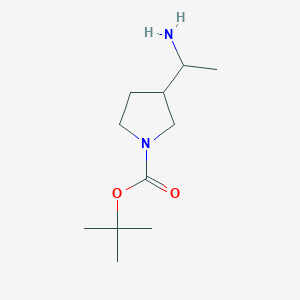
![3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propan-1-ol](/img/structure/B1400902.png)
